An internal standard suitable for quantitation of pantothenic acid levels and testing applications including clinical and diagnostic testing or quality control testing of vitamin supplements, fortified foods or pharmaceutical preparations. Pantothenic acid, also known as Vitamin B5, is an essential water-soluble B vitamin that is involved in the coenzyme A (CoA) synthesis.
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
CAS No.: 356786-94-2
Cat. No.: VC0030110
Molecular Formula: C18H34CaN2O10
Molecular Weight: 486.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356786-94-2 |
|---|---|
| Molecular Formula | C18H34CaN2O10 |
| Molecular Weight | 486.492 |
| IUPAC Name | calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1 |
| Standard InChI Key | WIWQIMNDNVAWQN-DXAJRXMUSA-N |
| SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Introduction
The chemical identity of the compound is well-established in scientific literature and chemical databases, with a specific CAS registry number (356786-94-2) that uniquely identifies it in chemical repositories. This identification allows researchers to accurately reference and study the compound across various scientific disciplines, from biochemistry to pharmacology. The compound's relationship to vitamin B5 makes it particularly valuable in nutritional research and supplementation studies, where precise chemical characterization is essential for reproducible results and reliable clinical applications.
In biological systems, this compound functions as a precursor to coenzyme A, contributing to essential metabolic pathways that support energy production, fatty acid synthesis, and amino acid metabolism. The calcium component of the molecule enhances stability and potentially affects bioavailability compared to free pantothenic acid, making it an important variant for both research and practical applications. Understanding the fundamental chemical identity of this compound provides the foundation for exploring its various properties and applications in greater detail.
Physical and Chemical Properties
Structural Characteristics
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate exhibits a complex molecular structure that incorporates several functional groups, including hydroxyl groups, an amide linkage, and a carboxylate moiety. The compound's molecular formula is C18H34CaN2O10, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and calcium. With a molecular weight of 486.492 g/mol, it falls within the medium-sized molecular weight range for biochemical compounds. The stereochemistry at the 2-position (2S) is critical for its biological activity, as this mirrors the configuration found in naturally occurring pantothenic acid. This specific stereochemical arrangement ensures proper recognition by enzymes involved in coenzyme A synthesis.
The structure includes a propanoate chain connected to a 2,4-dihydroxy-3,3-dimethylbutanoyl group through an amide bond, with two such units coordinated to a central calcium ion. This coordination with calcium contributes to the compound's stability and affects its solubility characteristics. The presence of multiple hydroxyl groups contributes to the compound's hydrophilicity, while the dimethyl groups provide some hydrophobic character, creating an amphipathic molecule with distinctive solubility properties in various solvents.
Physical Properties
The physical state of calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate at room temperature is typically a white to off-white crystalline solid. Its water solubility is significant due to its hydrophilic functional groups and ionic character from the calcium component, making it suitable for aqueous formulations in research applications. The compound's melting point, stability under various storage conditions, and other physical characteristics are important considerations for handling and formulation in research and potential pharmaceutical applications.
Table 1: Key Physical and Chemical Properties of Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H34CaN2O10 | |
| Molecular Weight | 486.492 g/mol | |
| CAS Number | 356786-94-2 | |
| Physical State | Crystalline solid | |
| Stereochemistry | 2S configuration | |
| Water Solubility | Soluble | |
| Primary Use | Research, biochemical studies |
Synthesis and Preparation
The synthesis of calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate typically involves multi-step organic synthesis procedures carefully designed to maintain the stereochemical integrity of the molecule. The preparation generally begins with pantothenic acid derivatives that undergo specific reactions to form the final calcium salt. These synthetic routes require precise control of reaction parameters including temperature, pressure, and pH to ensure high purity and yield. The maintenance of the S-configuration at the second carbon position is particularly crucial during synthesis, as this stereochemistry determines the biological activity of the compound.
Laboratory-scale synthesis often involves the reaction of pantothenic acid or its precursors with calcium salts under controlled conditions. The reaction must be monitored carefully to ensure complete conversion and purity of the final product. Purification techniques such as recrystallization, chromatography, or other separation methods are typically employed to achieve research-grade purity levels. Quality control testing using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry ensures the identity, purity, and stereochemical integrity of the final compound.
Industrial production of this compound may employ modified synthetic routes optimized for large-scale manufacturing, with additional considerations for cost-effectiveness, reproducibility, and scalability. These industrial processes often utilize specialized equipment and automation to maintain consistent quality across production batches. The synthetic approaches must also consider environmental factors and sustainability principles, particularly for compounds intended for extensive research or potential pharmaceutical applications.
Pharmacokinetics and Metabolism
Absorption and Distribution
The pharmacokinetic profile of calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, as studied through its related compound calcium pantothenate, demonstrates distinctive absorption characteristics. Research indicates rapid absorption following oral administration, with peak plasma concentrations achieved approximately one hour post-dose under fasting conditions. This rapid absorption profile suggests efficient uptake mechanisms in the gastrointestinal tract, likely involving both passive diffusion and potentially specific transport systems for vitamin B5 compounds .
A single-center, open-label study investigating the pharmacokinetics of orally administered calcium pantothenate in 40 healthy adults provided valuable insights into the compound's behavior in the human body. This study examined both single ascending dose (SAD) and multiple dose (MD) administration, with doses ranging from 500 mg to 5000 mg. The research design included evaluation of doses administered after overnight fasting as well as following a high-fat meal to assess potential food effects on absorption. For the multiple dose period, subjects received 2000 mg daily for 14 days, allowing for assessment of steady-state pharmacokinetics and potential accumulation .
Metabolism and Excretion
Following absorption, calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate undergoes metabolism primarily in the liver, where it is incorporated into coenzyme A through a series of enzymatic reactions. The metabolic pathways involve phosphorylation steps and conjugation with adenosine triphosphate (ATP) to form the active coenzyme. The compound's stereochemistry at the 2-position (2S configuration) is crucial for recognition by these metabolic enzymes, ensuring proper incorporation into biochemical pathways .
| Parameter | Value | Study Conditions |
|---|---|---|
| Time to Peak Concentration | Approximately 1 hour | Fasted conditions |
| Dose Range Studied | 500 mg - 5000 mg | Single ascending dose |
| Multiple Dose Regimen | 2000 mg daily | 14-day administration |
| Sampling Duration | 192 hours | Post-last dose |
| Study Design | Single-center, open-label | 40 healthy adults |
| Parameter | Finding | Study Conditions |
|---|---|---|
| NOAEL | 200 mg/kg/day | Highest dose tested |
| Long-term Safety | No toxicity observed up to 2000 mg/kg/day | 190 days exposure in rat diet |
| Adrenal Effects (Males) | 24% weight increase | 50 mg/kg/day |
| Adrenal Effects (Females) | 17% weight decrease | 200 mg/kg/day |
| Spleen Effects | Slight hyperemia | 200 mg/kg/day |
| Effects at 3% Dietary Concentration | Increased lung and spleen weights, diarrhea | 29-day feeding study |
| Effects at 1% Dietary Concentration | No adverse effects on body weight or food intake | 29-day feeding study |
Research Applications and Future Directions
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate has significant potential in various research applications due to its relationship to essential vitamin B5 metabolism. As an internal standard, the compound is valuable for quantitation of pantothenic acid levels in clinical and diagnostic testing. This application extends to quality control testing of vitamin supplements, fortified foods, and pharmaceutical preparations, where precise measurement of vitamin content is critical for ensuring product efficacy and regulatory compliance.
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